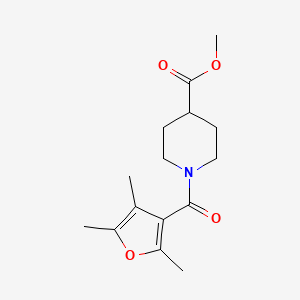
Methyl 1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-4-carboxylate, also known as MTCP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research applications. MTCP is a piperidine-based compound that is synthesized through a multi-step process, and it has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of enzymes involved in cell proliferation and to modulate the activity of neurotransmitters in the brain. This compound has also been shown to activate certain signaling pathways in the body, leading to its potential use in treating various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-4-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. This compound has also been shown to have low toxicity in animal models, making it a promising compound for further development. However, the limitations of this compound include its limited solubility in water and its potential to interact with other compounds in the body, leading to potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-4-carboxylate. One area of research is to further elucidate its mechanism of action and identify its molecular targets in the body. Another area of research is to optimize its synthesis method to improve its yield and purity. Additionally, this compound could be further studied for its potential use in treating other diseases, such as diabetes and cardiovascular disease. Overall, this compound is a promising compound for scientific research applications, and further research is needed to fully understand its potential.
Synthesemethoden
Methyl 1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-4-carboxylate is synthesized through a multi-step process that involves the reaction of piperidine with 2,4,5-trimethylfuran-3-carbonyl chloride. The resulting product is then treated with methyl iodide to yield the final compound, this compound. The synthesis method of this compound has been optimized over the years to improve its yield and purity, and it has been successfully synthesized in both small and large scales.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for scientific research applications. It has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9-10(2)20-11(3)13(9)14(17)16-7-5-12(6-8-16)15(18)19-4/h12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGFPSBTLRLERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCC(CC2)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
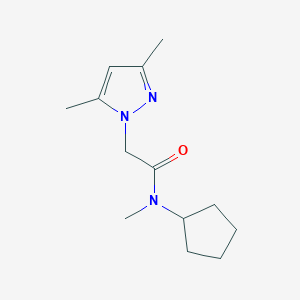
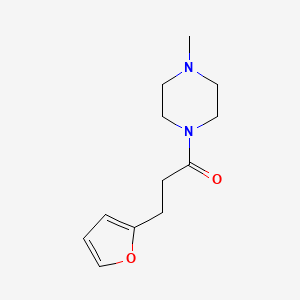
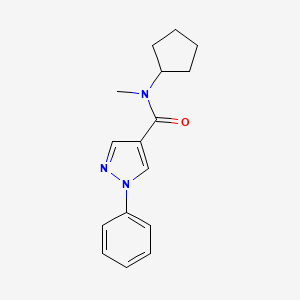
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propanamide](/img/structure/B7503996.png)
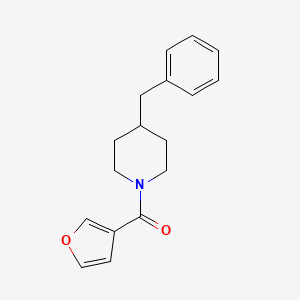
![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)

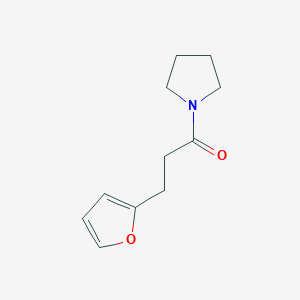
![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)

![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)
![(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-(1H-indol-3-yl)acetate](/img/structure/B7504074.png)
